Urapidil-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H29N5O3 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

1,3-dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i3D3 |

InChI Key |

ICMGLRUYEQNHPF-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CCCNC3=CC(=O)N(C(=O)N3C)C |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Urapidil-d3 and its chemical structure

For researchers, scientists, and professionals in drug development, understanding the nuances of analytical standards is paramount for accurate quantification of therapeutic agents. This guide provides a comprehensive technical overview of Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil, focusing on its chemical properties, structure, and application as an internal standard in analytical methodologies.

Core Compound Profile: this compound

This compound is a stable, isotopically labeled form of Urapidil, where three hydrogen atoms on the methoxy group have been replaced with deuterium.[1][2] This substitution results in a molecule that is chemically identical to Urapidil in its reactivity but possesses a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based assays for the precise quantification of Urapidil in various biological matrices.[1][3]

Chemical Identity and Properties:

| Property | This compound | Urapidil |

| Formal Name | 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[2] | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[4] |

| Molecular Formula | C20H26D3N5O3[1] | C20H29N5O3[5] |

| Molecular Weight | ~390.5 g/mol [2][6] | ~387.48 g/mol [5] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3)[2] | Not Applicable |

| Appearance | White to off-white solid[1] | White crystalline powder[7] |

| CAS Number | 1398066-08-4[2] | 34661-75-1[5] |

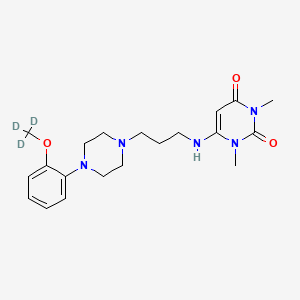

Chemical Structure

The chemical structures of Urapidil and this compound are depicted below. The sole structural difference is the presence of three deuterium atoms on the terminal methyl group of the methoxy moiety in this compound.

Urapidil:

This compound:

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard in the quantification of Urapidil in biological samples, such as plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3] The co-extraction of the analyte (Urapidil) and the internal standard (this compound) accounts for any variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Experimental Protocol: Quantification of Urapidil in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard

This protocol is a synthesized methodology based on established and validated methods in the scientific literature.[3][8][9]

1. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of human plasma, add 50 µL of a this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

The samples are then loaded onto a pre-conditioned polymeric reversed-phase solid-phase extraction (SPE) cartridge.

-

The cartridge is washed with 1.0 mL of water followed by 1.0 mL of 5% methanol to remove interferences.

-

The analyte and internal standard are eluted from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

The eluate is then evaporated to dryness and reconstituted in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

-

Injection Volume: A small injection volume (e.g., 5 µL) is used.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Urapidil: The precursor ion [M+H]+ at m/z 388 is fragmented to a specific product ion, typically m/z 205.[10]

-

This compound: The precursor ion [M+H]+ at m/z 391 is fragmented to its corresponding product ion. The exact product ion may vary but will be shifted by the mass of the deuterium atoms.

-

-

Data Analysis: The peak area ratio of Urapidil to this compound is calculated and used to determine the concentration of Urapidil in the unknown samples by interpolation from a calibration curve.

-

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical process, the following diagram has been generated using the DOT language.

Caption: Workflow for the quantification of Urapidil in plasma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Urapidil - Wikipedia [en.wikipedia.org]

- 5. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (methoxy-d3) | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil-d3: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Urapidil-d3, a deuterated analog of the antihypertensive agent Urapidil. The core of Urapidil's therapeutic effect lies in its dual interaction with the adrenergic and serotonergic systems. In vitro studies have delineated its function as a potent antagonist at α1-adrenergic receptors and an agonist at the 5-HT1A serotonin receptor. This document details the experimental evidence supporting this dual mechanism, presenting quantitative data from key in vitro assays, outlining the methodologies of these experiments, and illustrating the associated signaling pathways.

Core Mechanism of Action

This compound's mechanism of action is characterized by two primary interactions at the cellular level:

-

α1-Adrenergic Receptor Antagonism: Urapidil competitively binds to and blocks the activation of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family. Their activation by endogenous catecholamines, such as norepinephrine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In vascular smooth muscle cells, the resulting increase in intracellular calcium leads to vasoconstriction. By blocking these receptors, Urapidil prevents this signaling cascade, resulting in vasodilation.

-

5-HT1A Receptor Agonism: Urapidil acts as an agonist at the 5-HT1A serotonin receptor, a member of the Gi/o-coupled GPCR family.[1][2][3] Activation of this receptor by agonists like Urapidil leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the Gi/o pathway can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. This central action on 5-HT1A receptors is believed to contribute to the overall antihypertensive effect by reducing sympathetic outflow from the central nervous system.[4]

While this compound is a deuterated form of Urapidil, its fundamental mechanism of action at the receptor level is expected to be identical to that of the parent compound. Deuteration is primarily a strategy to alter the pharmacokinetic profile of a drug, typically by slowing its metabolism, without changing its pharmacodynamic properties. To date, specific in vitro studies on this compound are limited in the public domain; therefore, the data and protocols presented herein are based on the extensive research conducted on Urapidil.

Quantitative In Vitro Data

The following tables summarize the quantitative data from various in vitro assays that characterize the interaction of Urapidil with α1-adrenergic and 5-HT1A receptors.

Table 1: Urapidil Binding Affinity for α1-Adrenergic Receptors

| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |

| pIC50 | 6.13 | Not Specified | Not Specified | [1] |

| IC50 | 5 x 10⁻⁸ - 8 x 10⁻⁷ mol/L | [³H]prazosin | Rat Cerebral Cortex | [2] |

| pA2 | 7.4 | Not Specified | Rabbit aorta | Not Specified |

Table 2: Urapidil Binding Affinity and Functional Potency at 5-HT1A Receptors

| Parameter | Value | Assay Type | Radioligand/Agonist | Tissue/Cell Line | Reference |

| IC50 | 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/L | Radioligand Binding | [³H]8-OH-DPAT | Rat Cerebral Cortex | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of Urapidil are provided below.

Radioligand Binding Assay for α1-Adrenergic and 5-HT1A Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50, and subsequently Ki) of this compound for α1-adrenergic and 5-HT1A receptors.

1. Membrane Preparation:

- Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

- The membrane pellet is washed and resuspended in fresh buffer.

- Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

- In a 96-well plate, incubate a fixed concentration of a specific radioligand ([³H]prazosin for α1-adrenergic receptors or [³H]8-OH-DPAT for 5-HT1A receptors) with the prepared membranes.

- Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

- To determine non-specific binding, a separate set of wells is included containing a high concentration of a known, potent, unlabeled ligand for the target receptor.

- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

- The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

- The filters are dried, and a scintillation cocktail is added.

- The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The data are then plotted as the percentage of specific binding versus the log concentration of this compound.

- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for 5-HT1A Receptor Agonism

This functional assay measures the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.

1. Membrane Preparation:

- Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

- In a 96-well plate, incubate the prepared membranes with increasing concentrations of this compound in an assay buffer containing GDP (to ensure G-proteins are in their inactive state).

- Add a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

- Basal activity is measured in the absence of any agonist, and maximal stimulation is determined using a known potent 5-HT1A agonist (e.g., 8-OH-DPAT).

- Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and the binding of [³⁵S]GTPγS.

3. Separation and Detection:

- Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described in the radioligand binding assay protocol.

- Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

- The specific [³⁵S]GTPγS binding is determined by subtracting the basal binding from the agonist-stimulated binding.

- The data are plotted as the percentage of maximal stimulation versus the log concentration of this compound.

- The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by non-linear regression analysis.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: α1-Adrenergic Receptor Signaling Pathway and this compound Antagonism.

Caption: 5-HT1A Receptor Signaling Pathway and this compound Agonism.

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Physicochemical Properties of Urapidil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Urapidil is a sympatholytic antihypertensive agent that acts as an antagonist at α1-adrenergic receptors and an agonist at 5-HT1A serotonin receptors.[1][2] This dual mechanism of action leads to vasodilation and a reduction in blood pressure.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They are commonly used as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS) for pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug but distinct mass.[2] The incorporation of deuterium can also potentially alter the metabolic profile of a drug, leading to improved pharmacokinetic properties.

This guide details a plausible synthetic route for this compound, its physicochemical characteristics, and the experimental protocols for its analysis.

Synthesis of this compound

A potential synthetic pathway is a multi-step process culminating in the coupling of a deuterated piperazine intermediate with a pyrimidinedione derivative.

Proposed Synthetic Scheme

A feasible approach to synthesize this compound involves the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil with 1-(2-(methoxy-d3)phenyl)piperazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-[(3-chloropropyl)amino]-1,3-dimethyluracil

-

1-(2-(methoxy-d3)phenyl)piperazine

-

Anhydrous sodium carbonate (Na2CO3)

-

Purified water

-

Dichloromethane (CH2Cl2)

-

Acetone

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.0 eq), 1-(2-(methoxy-d3)phenyl)piperazine (1.0 eq), and anhydrous sodium carbonate (3.0 eq).

-

Solvent Addition: Add 50 mL of purified water to the flask.

-

Reaction: Stir the mixture vigorously and heat to 60°C. Maintain the reaction at this temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with purified water.

-

Drying: Dry the solid product in a vacuum oven at 50°C for 14 hours to yield crude this compound.

-

Purification (Anti-solvent Precipitation):

-

Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

-

Slowly add acetone as an anti-solvent with stirring until precipitation is observed.

-

Cool the mixture to 7°C and allow it to stand for 2-3 hours to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its formulation and use as an analytical standard. The following tables summarize the key properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |

| CAS Number | 1398066-08-4 | [1] |

| Molecular Formula | C₂₀H₂₆D₃N₅O₃ | [1] |

| Molecular Weight | 390.5 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| DMSO | Slightly soluble | [1] |

| PBS (pH 7.2) | Slightly soluble | [1] |

Experimental Protocols for Physicochemical Characterization

Detailed characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling in this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Observation: The spectrum should be consistent with the structure of Urapidil, with the notable absence or significant reduction of the signal corresponding to the methoxy protons (usually a singlet around 3.8 ppm).

-

Integrate the remaining proton signals to confirm their relative ratios.

¹³C NMR Protocol:

-

Acquire a standard one-dimensional ¹³C NMR spectrum.

-

Expected Observation: The spectrum should show the expected carbon signals for Urapidil. The carbon of the deuterated methoxy group will exhibit a triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and assess its isotopic purity.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI).

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

Protocol:

-

Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Observation: The mass spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 391.5, which is 3 mass units higher than that of unlabeled Urapidil (m/z 388.5).

-

Analyze the isotopic distribution to confirm the incorporation of three deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (adapted from Urapidil analysis):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

Protocol:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and determine the peak area of the main component.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

Mechanism of Action: Signaling Pathway

Urapidil exerts its antihypertensive effect through a dual mechanism of action, targeting both central and peripheral pathways.

Caption: Mechanism of action of Urapidil.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound. The proposed synthetic route and analytical protocols offer a solid foundation for researchers working with this isotopically labeled compound. The detailed information on its properties and mechanism of action will be beneficial for its application in drug metabolism, pharmacokinetics, and other areas of pharmaceutical research.

References

Urapidil vs. Urapidil-d3: A Technical Guide to Pharmacological Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological properties of Urapidil and its deuterated analogue, Urapidil-d3. Urapidil is a well-characterized antihypertensive agent with a dual mechanism of action, functioning as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] this compound, a stable isotope-labeled form of Urapidil, serves primarily as an internal standard for the accurate quantification of Urapidil in biological samples during pharmacokinetic and metabolism studies. While direct, head-to-head pharmacological studies comparing Urapidil and this compound are not available in the current scientific literature, this guide will delineate the established pharmacology of Urapidil and extrapolate the anticipated pharmacological profile of this compound based on the well-documented principles of the kinetic isotope effect associated with deuterated compounds.[4]

Core Pharmacological Properties of Urapidil

Urapidil exerts its antihypertensive effects through a unique combination of central and peripheral actions.[3][5] Peripherally, it blocks postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[6][7] Centrally, its agonistic activity at 5-HT1A receptors contributes to a decrease in sympathetic outflow without inducing reflex tachycardia, a common side effect of other α1-blockers.[3][7]

Receptor Binding Affinity

Urapidil demonstrates high affinity for α1-adrenoceptors and 5-HT1A receptors, with significantly lower affinity for α2-adrenoceptors.[8][9]

| Receptor Subtype | Ligand | Parameter | Value | Species | Tissue/System | Reference |

| α1-Adrenoceptor | [3H]-Prazosin | IC50 | 5 x 10-8 to 8 x 10-7 mol/l | Rat | Not Specified | [8] |

| α1A-Adrenoceptor | [3H]-Prazosin | - | 20% of total α1 | Rat | Heart | [10] |

| α1B-Adrenoceptor | [3H]-Prazosin | - | 80% of total α1 | Rat | Heart | [10] |

| α2-Adrenoceptor | [3H]-Clonidine | IC50 | - | Rat | Not Specified | [8] |

| 5-HT1A Receptor | [3H]-8-OH-DPAT | IC50 | 4 x 10-9 to 4 x 10-7 mol/l | Rat | Not Specified | [8] |

| 5-HT1B Receptor | 125I-ICYP | IC50 | - | Rat | Not Specified | [8] |

| 5-HT2 Receptor | [3H]-Ketanserin | IC50 | - | Rat | Not Specified | [8] |

Pharmacokinetics of Urapidil

Urapidil is readily absorbed after oral administration and undergoes significant hepatic metabolism.[11][12]

| Parameter | Route | Value | Species | Notes | Reference |

| Bioavailability | Oral | ~70-80% | Human | - | [6][12] |

| Time to Peak (Tmax) | Oral (sustained release) | ~4 hours | Human | - | [6] |

| Elimination Half-life (t1/2) | IV | 4.0 ± 1.5 hours | Human | - | [13][14] |

| Elimination Half-life (t1/2) | Oral | 4.7 hours | Human | - | [6] |

| Volume of Distribution (Vz) | IV | 0.80 ± 0.20 L/kg | Human | - | [13][14] |

| Clearance (CL) | IV | 2.53 ± 0.99 mL/min/kg | Human | - | [13][14] |

| Protein Binding | - | ~80% | Not Specified | - | |

| Metabolism | - | Extensive hepatic metabolism | Human | Major metabolite: p-hydroxylated urapidil | [11][12] |

| Excretion | - | Primarily renal | Human | 10-20% as unchanged drug |

Pharmacodynamics of Urapidil

The primary pharmacodynamic effect of Urapidil is a dose-dependent reduction in systolic and diastolic blood pressure.[15][16][17]

| Parameter | Dosage/Concentration | Effect | Species | Study Details | Reference |

| Systolic Blood Pressure | 32.5 mg IV infusion | Max. decrease of 33 ± 8 mmHg | Human | Hypertensive patients | [16] |

| Systolic Blood Pressure | 65 mg IV infusion | Max. decrease of 39 ± mmHg | Human | Hypertensive patients | [16] |

| Systolic Blood Pressure | 130 mg IV infusion | Max. decrease of 50 ± 12 mmHg | Human | Hypertensive patients | [16] |

| Diastolic Blood Pressure | 10 mg/h IV infusion | Decrease of 37/21 mmHg | Human | Hypertensive patients, max serum level 625 ± 232 ng/ml | [4] |

| Diastolic Blood Pressure | 2.5 mg/h IV infusion | Decrease of 28/16 mmHg | Human | Hypertensive patients, serum level 330 ng/ml | [4] |

| Diastolic Blood Pressure | 5 mg/h IV infusion | Decrease of 31/8 mmHg | Human | Hypertensive patients, serum level 420 ng/ml | [4] |

This compound: An Overview and Anticipated Pharmacological Profile

This compound is a deuterated form of Urapidil, where three hydrogen atoms in the methoxy group have been replaced with deuterium. This substitution increases the molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Urapidil.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

Anticipated Pharmacological Differences of this compound

Based on the kinetic isotope effect, the following pharmacological differences can be hypothesized for this compound compared to Urapidil. It is crucial to reiterate that these are theoretical differences and have not been confirmed by direct experimental studies.

-

Metabolism: As the deuteration in this compound is on the methoxy group, O-demethylation, a known metabolic pathway for Urapidil, would likely be slowed. This could lead to a reduced formation of the O-demethylated metabolite.

-

Pharmacokinetics: A slower rate of metabolism could result in a longer elimination half-life (t1/2) and increased overall drug exposure (AUC) for this compound compared to Urapidil. The clearance (CL) would be expected to decrease.

-

Pharmacodynamics: With a potentially longer half-life and increased exposure, the duration of the antihypertensive effect of a given dose of this compound might be prolonged.

-

Receptor Binding Affinity: The substitution of hydrogen with deuterium is not expected to significantly alter the three-dimensional structure of the molecule. Therefore, the binding affinity of this compound for α1-adrenoceptors and 5-HT1A receptors is predicted to be very similar to that of Urapidil.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., Urapidil) for α1-adrenoceptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-prazosin).

Materials:

-

Tissue homogenate or cell membranes expressing α1-adrenoceptors (e.g., from rat heart or human peripheral blood lymphocytes).[10][18]

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[19]

-

Non-specific binding control: Phentolamine (30 µM).[19]

-

Test compound: Urapidil at various concentrations.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates and vacuum filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize the tissue in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer.[1][19]

-

Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-prazosin (at a concentration near its Kd), and varying concentrations of Urapidil. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of phentolamine.[1]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[1]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Urapidil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a general procedure for determining the pharmacokinetic profile of Urapidil in rats.

Materials:

-

Male Wistar rats (or other suitable strain).

-

Urapidil formulation for intravenous (IV) and oral (PO) administration.

-

Cannulas for blood sampling (e.g., jugular vein cannulation).

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA).

-

Centrifuge.

-

Analytical method for quantifying Urapidil in plasma (e.g., LC-MS/MS) with this compound as the internal standard.

Procedure:

-

Animal Preparation: Acclimatize the rats and perform any necessary surgical procedures, such as jugular vein cannulation for blood sampling, allowing for recovery.

-

Drug Administration:

-

IV Group: Administer a single bolus dose of Urapidil intravenously.

-

PO Group: Administer a single dose of Urapidil orally via gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 hours) into anticoagulant-containing tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Prepare plasma samples by protein precipitation or solid-phase extraction.

-

Add a known amount of this compound as an internal standard to all samples, calibrators, and quality controls.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of Urapidil.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd. For the oral group, calculate bioavailability (F%) by comparing the AUC of the oral group to the AUC of the IV group, dose-normalized.

Visualizations

Urapidil Signaling Pathway

Caption: Urapidil's dual mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

Urapidil is an effective antihypertensive agent with a well-defined pharmacological profile characterized by α1-adrenoceptor antagonism and 5-HT1A receptor agonism. This compound is its stable isotope-labeled counterpart, indispensable as an internal standard for bioanalytical assays. While direct comparative pharmacological data for this compound is absent, the principles of the kinetic isotope effect suggest that its primary pharmacological distinction would be a potentially slower rate of metabolism, leading to altered pharmacokinetic parameters such as a longer half-life and increased systemic exposure. Its pharmacodynamic effects and receptor binding affinities are expected to be largely similar to those of Urapidil. Future studies directly comparing the two entities would be necessary to confirm these theoretical differences and to explore any potential therapeutic implications of deuteration.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of Urapidil in Severe Hypertension | Semantic Scholar [semanticscholar.org]

- 14. Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics and pharmacokinetics of three different doses of urapidil infused in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Urapidil-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Urapidil-d3, a deuterated analog of the antihypertensive agent Urapidil. The information presented herein is critical for ensuring the integrity and reliability of this compound in research and development settings. While specific stability data for the deuterated form is limited, this guide consolidates available information and provides extensive data on the non-deuterated Urapidil, which is expected to have a comparable stability profile.

Overview of this compound

This compound is a stable isotope-labeled version of Urapidil, an effective antihypertensive drug. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Urapidil in biological matrices through mass spectrometry. The deuterium labeling provides a distinct mass signature without significantly altering the physicochemical properties of the molecule.

Recommended Storage Conditions

Proper storage is paramount to maintain the stability and purity of this compound. The following table summarizes the recommended storage conditions based on supplier technical data sheets.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |

| 4°C | Up to 2 years | Protect from moisture. | |

| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |

| Solution in 0.9% NaCl | Room Temperature | At least 10 days | Concentrations of 1.6 mg/mL and 3.3 mg/mL showed no more than 5% degradation.[1][2] |

Stability Profile of Urapidil

Forced degradation studies on Urapidil provide valuable insights into its stability under various stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. The stability of this compound is expected to be very similar to that of Urapidil.

A comprehensive study subjected Urapidil to acidic, basic, neutral, oxidative, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3] The drug was found to be susceptible to degradation under acidic and basic hydrolysis, oxidative, and photolytic stress conditions in solution. However, it remained stable in a neutral solution and under photolytic stress in the solid state.[3]

Table of Urapidil Degradation under Stress Conditions

| Stress Condition | Reagent/Condition | Observation |

| Acidic Hydrolysis | 0.1 M HCl | Degradation observed |

| Basic Hydrolysis | 0.1 M NaOH | Degradation observed |

| Oxidative Stress | 3% H₂O₂ | Degradation observed |

| Photolytic (Solution) | UV light | Degradation observed |

| Photolytic (Solid) | UV light | Stable |

| Neutral Hydrolysis | Water | Stable |

Experimental Protocols

Detailed methodologies are essential for replicating stability studies and ensuring the quality of analytical data. The following section outlines a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Urapidil and its degradation products. This method can be adapted for the analysis of this compound.

Stability-Indicating HPLC Method

This method is designed to separate Urapidil from its potential degradation products, thus providing an accurate measure of its stability.[3]

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column: InertSustain C8 (250 x 4.6 mm; 5 µm)

-

Mobile Phase: 10 mM ammonium formate (pH 3.5) with a gradient elution.

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

Forced Degradation Study Protocol

The following protocol outlines the conditions for inducing the degradation of Urapidil to assess the specificity of the analytical method.

-

Acid Hydrolysis: Urapidil solution (1 mg/mL) is treated with 0.1 M HCl and heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M NaOH.

-

Base Hydrolysis: Urapidil solution (1 mg/mL) is treated with 0.1 M NaOH and heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M HCl.

-

Oxidative Degradation: Urapidil solution (1 mg/mL) is treated with 3% H₂O₂ and kept at room temperature for 24 hours.

-

Photolytic Degradation: Urapidil solution (1 mg/mL) is exposed to UV light (254 nm) for 24 hours.

-

Thermal Degradation: Solid Urapidil is kept in an oven at 105°C for 24 hours.

Visualizations

The following diagrams illustrate the experimental workflow for a forced degradation study and the signaling pathway of Urapidil.

Conclusion

This compound is a critical tool for pharmaceutical research, and its stability is essential for generating accurate and reproducible data. This guide provides a thorough overview of the recommended storage conditions and stability profile of this compound, based on available data for both the deuterated and non-deuterated forms. By adhering to the storage guidelines and employing validated stability-indicating analytical methods, researchers can ensure the integrity of this compound throughout their studies. Further studies focusing specifically on the long-term stability and degradation kinetics of this compound would be beneficial to the scientific community.

References

- 1. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the pharmacokinetic and metabolic profile of Urapidil, a peripherally and centrally acting antihypertensive agent. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Pharmacokinetic Profile

Urapidil is readily absorbed after oral administration and undergoes moderate first-pass metabolism.[1] Its pharmacokinetic parameters have been characterized in various studies, and the key quantitative data are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Urapidil in Humans

| Parameter | Value | Reference |

| Bioavailability (oral) | 78% (range 72-84%) | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 4-6 hours (slow-release capsule) | [2][3][4] |

| Elimination Half-life (t½) | ~3 hours (terminal) | [2][3] |

| ~4.7 hours (sustained-release capsule) | [5] | |

| 4.0 ± 1.5 hours (intravenous) | [6][7] | |

| Distribution Half-life | ~35 minutes | [2][3] |

| Volume of Distribution (Vz) | 0.80 ± 0.20 L/kg | [6][7] |

| Plasma Clearance (CL) | 12 L/h | [2][3] |

| 2.53 ± 0.99 mL/min/kg | [6][7] | |

| Renal Clearance | 1.8 L/h | [2][3] |

| Protein Binding | Not explicitly quantified in the provided results |

Metabolism and Excretion

Urapidil is extensively metabolized in the liver, with the resulting metabolites being primarily eliminated via the kidneys.[1] The major metabolic pathways involve hydroxylation of the phenyl ring, O-demethylation, and N-demethylation of the piperazine moiety. The parent compound and its metabolites are excreted in the urine.

Table 2: Urinary Excretion of Urapidil and its Metabolites (within 24 hours)

| Compound | Percentage of Dose in Urine | Reference |

| Unchanged Urapidil | 17% | [2][3] |

| p-Hydroxylated Urapidil | 34% | [2][3] |

| N-Demethylated Urapidil | 4% | [2][3] |

| O-Demethylated Urapidil | 3% | [2][3] |

The metabolites of Urapidil have been shown to have much lower antihypertensive activity than the parent drug.[1]

Chemical Structures of Urapidil and its Major Metabolites

-

Urapidil: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

-

p-Hydroxylated Urapidil: 6-({3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

-

N-Demethylated Urapidil: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1-methylpyrimidine-2,4(1H,3H)-dione

-

O-Demethylated Urapidil: 6-({3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Experimental Protocols

The quantification of Urapidil and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC Method for Urapidil in Pharmaceutical Dosage Forms

This method is suitable for determining the stability of Urapidil in pharmaceutical preparations.

-

Instrumentation: High-Performance Liquid Chromatograph.

-

Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[8]

-

Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 270 nm.[8]

-

Sample Preparation:

-

Prepare a stock solution of Urapidil (e.g., 400 µg/mL) in acetonitrile.[8]

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 10-160 µg/mL).[8]

-

For tablet analysis, weigh and crush a sufficient number of tablets to a fine powder. Dissolve an accurately weighed portion of the powder in the mobile phase to obtain a known theoretical concentration of Urapidil.

-

Filter all solutions through a 0.22 µm filter before injection.[8]

-

-

Injection Volume: 20 µL.[8]

LC-MS/MS Method for Urapidil in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies in biological matrices.

-

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of Urapidil).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[9]

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Validation Parameters: The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines. A typical linear range for Urapidil in plasma is 2.0-2504 ng/mL.[9]

Signaling Pathways

Urapidil's antihypertensive effect is mediated through a dual mechanism of action: antagonism of peripheral α1-adrenergic receptors and agonism of central 5-HT1A receptors.

Alpha-1 Adrenergic Receptor Antagonism

Urapidil blocks the binding of norepinephrine to α1-adrenergic receptors on vascular smooth muscle cells. This inhibition prevents the Gq protein-mediated signaling cascade that leads to vasoconstriction.

Caption: Urapidil's antagonism of the α1-adrenergic receptor signaling pathway.

5-HT1A Receptor Agonism

In the central nervous system, Urapidil acts as an agonist at serotonin 5-HT1A receptors. This activation of Gi/o protein-coupled receptors leads to a decrease in sympathetic outflow from the brainstem, contributing to the overall reduction in blood pressure.

Caption: Urapidil's agonism of the 5-HT1A receptor signaling pathway.

Experimental Workflow for Urapidil Pharmacokinetic Analysis

The following diagram outlines a typical workflow for the analysis of Urapidil from biological samples.

Caption: A generalized workflow for the pharmacokinetic analysis of Urapidil.

References

- 1. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity of urapidil, a sympatholytic antihypertensive agent. Urapidil's unique pharmacological profile is characterized by its dual mechanism of action: antagonism at α1-adrenoceptors and agonism at 5-HT1A serotonin receptors.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for affinity studies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Affinity of Urapidil and Derivatives

Urapidil and its analogues exhibit distinct binding affinities for α1-adrenoceptor subtypes and the 5-HT1A receptor. The following tables summarize the inhibition constants (Ki), pKi values (-logKi), and IC50 values reported in the literature. These values are crucial for understanding the drug's selectivity and potency at its molecular targets.

α1-Adrenoceptor Binding Affinity

Urapidil acts as a selective antagonist for α1-adrenoceptors.[3] Its affinity can vary across different tissues and α1-adrenoceptor subtypes (α1A, α1B, α1D). The derivative 5-methyl-urapidil, in particular, has been instrumental in distinguishing between these subtypes, showing a marked selectivity for the α1A subtype.[4][5]

| Compound | Receptor Subtype / Tissue | Radioligand | pKi | Ki (nM) | Source |

| Urapidil | Rat Cerebral Cortex (α1) | [3H]Prazosin | - | IC50: ~50-800 | [6] |

| 5-Methyl-urapidil | Human α1A-adrenoceptor | [3H]Prazosin | 8.23 ± 0.05 | ~5.9 | |

| 5-Methyl-urapidil | Human α1B-adrenoceptor | [3H]Prazosin | 6.06 ± 0.04 | ~871 | |

| 5-Methyl-urapidil | Human α1D-adrenoceptor | [3H]Prazosin | 5.61 ± 0.07 | ~2455 | |

| 5-Methyl-urapidil | Rat Hippocampus (High Affinity Site) | [3H]Prazosin | 9.1 - 9.4 | ~0.04-0.08 | [4] |

| 5-Methyl-urapidil | Rat Vas Deferens (High Affinity Site) | [3H]Prazosin | 9.1 - 9.4 | ~0.04-0.08 | [4] |

| 5-Methyl-urapidil | Rat Heart (High Affinity Site) | [3H]Prazosin | 9.1 - 9.4 | ~0.04-0.08 | [4] |

| 5-Methyl-urapidil | Rat Spleen & Liver (Low Affinity Site) | [3H]Prazosin | 7.2 - 7.8 | ~16-63 | [4] |

Note: IC50 values from Gross et al. (1987) are presented as a range as specific Ki values were not provided in the abstract. pKi values for human receptors are derived from pKDapp values.

5-HT1A Receptor Binding Affinity

In addition to its α1-adrenoceptor antagonism, urapidil functions as an agonist at central 5-HT1A receptors, which contributes to its overall antihypertensive effect by reducing sympathetic outflow.[7][8][9]

| Compound | Receptor / Tissue | Radioligand | pKi | Ki (nM) | Source |

| Urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | - | IC50: ~70-1000 | [6] |

| 5-Methyl-urapidil | Rat Brain Membranes | [3H]8-OH-DPAT | - | - | [10] |

| 5-Methyl-urapidil | Rat Brain Cortex (5-HT1A) | [3H]5-Methyl-urapidil | - | K_D: 0.84 | [11] |

Note: IC50 values from Gross et al. (1987) are presented as a range. The study by Gross et al. (1990) confirms nanomolar affinity for 5-methyl-urapidil at the 5-HT1A site labeled by [3H]8-OH-DPAT.[10]

Experimental Protocols

The binding affinities presented above are typically determined using radioligand binding assays. These assays measure the displacement of a high-affinity radiolabeled ligand from a receptor by an unlabeled test compound (e.g., urapidil).

General Radioligand Displacement Assay Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like urapidil.

Protocol for α1-Adrenoceptor Binding Assay

This protocol is a composite based on methodologies frequently cited for determining affinity at α1-adrenoceptors.

-

Receptor Source: Membranes prepared from rat cerebral cortex, hippocampus, vas deferens, or cell lines stably expressing specific human α1-adrenoceptor subtypes (α1A, α1B, α1D).[12]

-

Radioligand: [3H]Prazosin, a potent and selective α1-adrenoceptor antagonist, is typically used at a concentration at or below its Kd value.

-

Assay Buffer: Commonly a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.

-

Incubation: A fixed concentration of [3H]Prazosin and varying concentrations of urapidil (or its analogue) are incubated with the membrane preparation. Incubation is typically carried out for 30-60 minutes at 25-30°C to allow the binding to reach equilibrium.[13]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the resulting competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for 5-HT1A Receptor Binding Assay

This protocol is based on standard methods for characterizing ligands at the 5-HT1A receptor.

-

Receptor Source: Membranes prepared from rat cerebral cortex or hippocampus, regions known to have a high density of 5-HT1A receptors.[6]

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist, is commonly used.[10] Alternatively, [3H]5-methyl-urapidil can be used as a radioligand after blocking α1-adrenoceptors.[10]

-

Assay Buffer: Similar to the α1-adrenoceptor assay, a Tris-HCl buffer is typically used.

-

Incubation: The membrane preparation is incubated with [3H]8-OH-DPAT and varying concentrations of urapidil.

-

Separation and Quantification: The separation and quantification steps are analogous to the α1-adrenoceptor binding assay, utilizing rapid vacuum filtration and liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined using an excess of unlabeled serotonin or a specific 5-HT1A ligand. The IC50 and Ki values are calculated as described previously.

Signaling Pathways

The therapeutic effects of urapidil are a direct consequence of its interaction with α1-adrenoceptor and 5-HT1A receptor signaling cascades.

α1-Adrenoceptor Signaling Pathway (Antagonism)

Urapidil blocks the canonical Gq/11-protein coupled signaling pathway of α1-adrenoceptors. This prevents vasoconstriction induced by endogenous catecholamines like norepinephrine.

5-HT1A Receptor Signaling Pathway (Agonism)

Urapidil's agonistic activity at central 5-HT1A receptors activates a Gi/o-protein coupled pathway. This leads to the inhibition of adenylyl cyclase, reducing neuronal excitability and sympathetic outflow from the central nervous system.[14][15]

References

- 1. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 2. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery [pubmed.ncbi.nlm.nih.gov]

- 3. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Urapidil-d3 as an Internal Standard for the LC-MS/MS Analysis of Urapidil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of urapidil in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Urapidil-d3 as a stable, isotopically labeled internal standard to ensure high accuracy and precision. This document outlines the experimental workflow, from sample preparation to data acquisition, and presents the expected quantitative performance of the method. Additionally, it includes a visualization of the signaling pathway of urapidil to provide a broader context for its pharmacological activity.

Introduction

Urapidil is an antihypertensive medication that acts as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Its dual mechanism of action leads to vasodilation and a reduction in blood pressure.[1][2] Accurate and reliable quantification of urapidil in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the robustness and reliability of the analytical method.

Experimental Protocols

Materials and Reagents

-

Urapidil analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

Sample Preparation

A simple and efficient protein precipitation method is commonly used for the extraction of urapidil from plasma samples.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of plasma, add a working solution of this compound internal standard.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Alternatively, liquid-liquid extraction with ethyl acetate or solid-phase extraction can also be employed for sample clean-up.[3]

Liquid Chromatography

-

Column: A reversed-phase C18 column, such as a Phenomenex C18 (4.6 x 50 mm, 5 µm) or a Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm), is suitable for the separation.[3][4][5]

-

Mobile Phase: A gradient or isocratic elution can be used with a mobile phase consisting of acetonitrile and water, often with an additive like 0.1% formic acid or 10 mM ammonium formate to improve peak shape and ionization efficiency.[3][4][5]

-

Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.[3]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used for the detection of urapidil and its internal standard.[4][5]

-

Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for urapidil and this compound should be optimized. A common transition for urapidil is m/z 388 → 205.[6] For Urapidil-d4, a precursor ion is also monitored.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for urapidil analysis.

Table 1: Linearity and Sensitivity of Urapidil Quantification

| Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |

| 2.0 - 2503.95 | 2.0 | > 0.99 | [3] |

| 5 - 500 | Not Specified | ≥ 0.99 | [3] |

| 0.1 - 500 | 0.1 | Not Specified | [6] |

| 5 - 1000 | 5 | > 0.99 | [4][5] |

| 0.1 - 50 | 0.1 | ≥ 0.9993 | [3] |

Table 2: Precision and Accuracy of Urapidil Quantification

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Three Concentrations | 2.56 - 5.89 | Not Specified | 92.31 - 97.83 | [3] |

| Not Specified | < 10 | < 10 | Within 10% | [3][7] |

| Standard Curve Range | < 7 | < 7 | 100 ± 8 | [6] |

| Three Concentrations | < 12 | < 12 | Not Specified | [4][5] |

| Four QC Levels | Not Specified | ≤ 12.9 | -4.0 to 3.3 | [3] |

Table 3: Recovery of Urapidil and Internal Standard

| Analyte | Recovery (%) | Reference |

| Urapidil | 69.94 - 75.62 | [3] |

| Urapidil and Urapidil-d4 | > 90 | [3][7] |

| Urapidil | 93.5 - 96.4 | [4][5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of urapidil.

Urapidil Signaling Pathway

Caption: Dual mechanism of action of urapidil.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of urapidil in biological matrices. The described protocol, based on protein precipitation followed by LC-MS/MS analysis, offers excellent sensitivity, precision, and accuracy, making it suitable for a wide range of applications in clinical and pharmaceutical research. The high recovery and linearity over a broad concentration range demonstrate the method's suitability for pharmacokinetic and bioequivalence studies.

References

- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]

- 2. What is Urapidil used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Protocol for the Quantification of Urapidil in Pharmacokinetic Studies Using Urapidil-d3 as an Internal Standard

Introduction

Urapidil is an antihypertensive agent with a dual mechanism of action, acting as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Accurate determination of urapidil concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the quantitative analysis of urapidil in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Urapidil-d3 as the internal standard (IS). This compound is a stable isotope-labeled version of urapidil, making it an ideal internal standard for mass spectrometry-based quantification as it co-elutes with the analyte and compensates for matrix effects and variations in sample processing.

Experimental Protocols

Bioanalytical Method Using LC-MS/MS

This protocol outlines a sensitive and selective LC-MS/MS method for the determination of urapidil in plasma. The method described is a composite based on validated procedures and is intended as a guide for researchers.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex for 10 seconds to mix.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).

-

Vortex vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of urapidil. These parameters may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[5][6] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Urapidil Transition | m/z 388.2 → 205.1[3] |

| This compound Transition | m/z 391.2 → 205.1 (or other appropriate product ion) |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Data Presentation

Table 1: Bioanalytical Method Validation Parameters

The following table presents typical validation parameters for a urapidil LC-MS/MS assay.

| Parameter | Typical Range/Value |

| Linearity Range | 0.1 - 500 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] |

| Intra-day Precision (%CV) | < 10%[4] |

| Inter-day Precision (%CV) | < 10%[4] |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85%[4] |

| Matrix Effect | Minimal and compensated by IS |

Table 2: Pharmacokinetic Parameters of Urapidil

The table below summarizes key pharmacokinetic parameters of urapidil from various studies.

| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Tmax | Human | 60 mg oral | - | 4-6 | - | - | [2] |

| t1/2 | Human | - | - | - | ~3 | - | [2] |

| Cmax | Rat | 3 mg/kg oral | 616 ± 73 | 0.5 | 2.47 ± 0.4 | 1841 ± 308 | [3] |

| AUC | Rat | 3 mg/kg oral | 616 ± 73 | 0.5 | 2.47 ± 0.4 | 1841 ± 308 | [3] |

| Cmax | Human | 10 mg/h infusion | 625 ± 232 | - | - | - | [7] |

Visualizations

Urapidil Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of urapidil in plasma samples.

Caption: Bioanalytical workflow for urapidil quantification.

Urapidil Signaling Pathway

This diagram depicts the dual mechanism of action of urapidil, targeting both peripheral α1-adrenergic receptors and central 5-HT1A receptors.

Caption: Dual mechanism of action of Urapidil.

References

- 1. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation and Use of Urapidil-d3 Solution for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urapidil is a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist used for the treatment of hypertension.[1] Quantitative analysis of Urapidil in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[2] The use of a stable isotope-labeled internal standard (IS), such as Urapidil-d3, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the preparation of this compound solutions and their application in the LC-MS/MS analysis of Urapidil in plasma samples.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| This compound | ≥98% isotopic purity | Commercially available (e.g., MedchemExpress) |

| Urapidil | Reference Standard | Commercially available |

| Methanol (MeOH) | LC-MS Grade | Commercially available |

| Acetonitrile (ACN) | LC-MS Grade | Commercially available |

| Water | LC-MS Grade or Type I | Commercially available |

| Formic Acid (FA) | LC-MS Grade | Commercially available |

| Trichloroacetic acid (TCA) | Reagent Grade | Commercially available |

| Human Plasma (or other | Screened, blank | Commercially available |

| Microcentrifuge tubes | 1.5 mL | Standard laboratory supplier |

| Pipettes and tips | Calibrated | Standard laboratory supplier |

| Vortex mixer | - | Standard laboratory supplier |

| Centrifuge | Capable of >10,000 x g | Standard laboratory supplier |

| HPLC vials | Amber, with inserts | Standard laboratory supplier |

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the preparation of this compound internal standard stock and working solutions. A similar procedure should be followed for the preparation of Urapidil calibration standards.

2.1.1. This compound Stock Solution (e.g., 150 µg/mL)

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration (e.g., 150 µg/mL).[3]

-

Vortex thoroughly to ensure complete dissolution.

-

Transfer the solution to an amber vial for storage.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

2.1.2. This compound Working Solution (e.g., 50 ng/mL)

-

Prepare the working solution by diluting the stock solution with a 50:50 (v/v) methanol and water mixture.[3]

-

The final concentration of the working solution will depend on the expected concentration range of the analyte in the samples. A common approach is to have a final concentration of the internal standard in the prepared sample that is in the mid-range of the calibration curve.

-

Vortex the working solution thoroughly.

-

Store the working solution at 2-8°C when not in use and bring to room temperature before use.

Caption: Workflow for this compound Stock and Working Solution Preparation.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Urapidil from plasma samples.[2][4]

-

Label microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 100 µL of plasma into the appropriate tube.

-

Add 50 µL of the this compound working solution to each tube (except for blank samples, to which 50 µL of 50:50 MeOH:Water is added).[3]

-

Vortex each tube for 30 seconds.

-

Add 200 µL of a precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile) to each tube.[2][5]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Caption: Plasma sample preparation via protein precipitation.

LC-MS/MS Method Parameters

The following tables provide typical starting parameters for the LC-MS/MS analysis of Urapidil. These may require optimization for specific instrumentation.

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1mm x 50 mm, 3.5 µm)[2][5] |

| Mobile Phase A | Water with 0.1% Formic Acid |